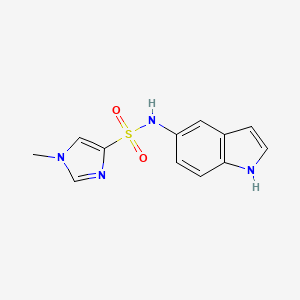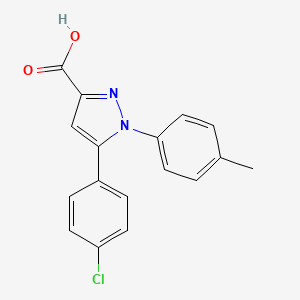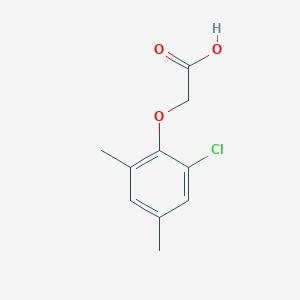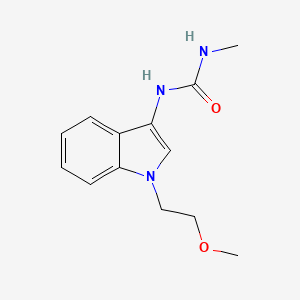
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-methylurea” is a complex organic molecule. It contains an indole group, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. It also has a methoxyethyl group and a methylurea group attached to it .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the indole core, followed by various functional group interconversions and additions. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole ring system, along with the methoxyethyl and methylurea substituents. Techniques such as NMR spectroscopy and X-ray crystallography could be used to determine the exact structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the indole ring and the various substituents. The indole ring is aromatic and relatively stable, but can undergo electrophilic aromatic substitution reactions. The methoxyethyl and methylurea groups may also participate in various reactions .Scientific Research Applications
Methuosis Induction in Cancer Cells
Research has explored the potential of indole-based compounds, similar in structure to 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-methylurea, for inducing a unique form of non-apoptotic cell death termed methuosis. This process involves the accumulation of vacuoles derived from macropinosomes, leading to cell detachment and rupture. Such compounds have shown efficacy in reducing the viability and growth of cancer cells, including glioblastoma and doxorubicin-resistant breast cancer cells, suggesting their potential as prototypes for drugs targeting methuosis in resistant cancers (Robinson et al., 2012).
Crystal Structure Analysis
Studies on compounds with similar structural frameworks, such as metobromuron (a phenylurea herbicide), have provided insights into molecular interactions and structural configurations through crystallography. Such analyses reveal how specific intermolecular interactions, including hydrogen bonding and weak C-H…π interactions, contribute to the stabilization and arrangement of molecules in the crystal lattice, which is essential for understanding the physical and chemical properties of these compounds (Kang et al., 2015).
Herbicide Activity and Environmental Impact
Research has also focused on the synthesis and evaluation of indole derivatives for their herbicidal activities and environmental impact. For instance, the study of Sphingomonas sp. capable of mineralizing the phenylurea herbicide isoproturon highlights the ecological relevance of microbial interactions with synthetic compounds. These studies are crucial for developing environmentally friendly agricultural practices and understanding the biodegradation pathways of herbicides in soil (Sørensen, Ronen, & Aamand, 2001).
Pharmaceutical Applications
The exploration of indole-based compounds extends to their pharmaceutical applications, including the synthesis of novel drugs targeting specific cellular mechanisms. For example, the design and synthesis of 1-methyl-2-(3',4',5'-trimethoxybenzoyl)-3-aminoindoles as antimitotic agents and tubulin inhibitors highlight the potential of these compounds in cancer therapy. Such research contributes to the development of new therapeutic agents with improved efficacy and specificity for cancer treatment (Romagnoli et al., 2008).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-[1-(2-methoxyethyl)indol-3-yl]-3-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-14-13(17)15-11-9-16(7-8-18-2)12-6-4-3-5-10(11)12/h3-6,9H,7-8H2,1-2H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHJPXWLZCATMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1=CN(C2=CC=CC=C21)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-methylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

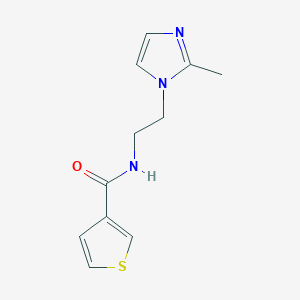

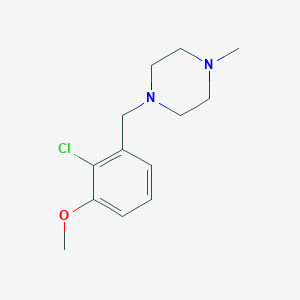
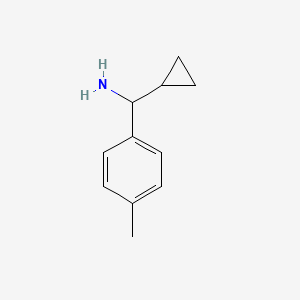
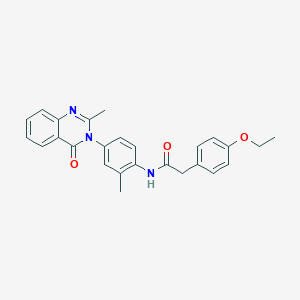
![2-(4-Acetylbenzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2864751.png)
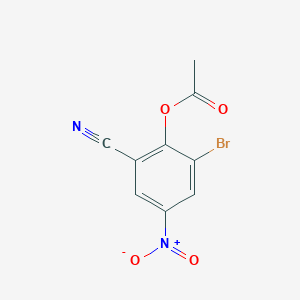
![1-oxo-3-phenyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)isochroman-6-carboxamide](/img/structure/B2864754.png)
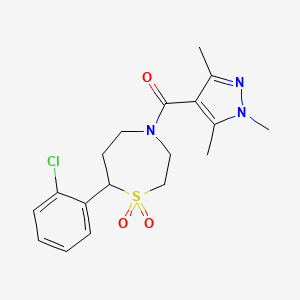

![(Z)-10,13-dimethyl-16-((5-methylfuran-2-yl)methylene)tetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B2864759.png)
